molecular formula C23H20ClFN2O5S B296474 N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

カタログ番号 B296474
分子量: 490.9 g/mol
InChIキー: ITHYEHAMPQRMFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Curis Inc. and is currently in clinical trials for various types of cancer.

作用機序

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide works by inhibiting multiple signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that are overexpressed in many types of cancer. It also inhibits the activity of HDAC, which is an enzyme that regulates gene expression and is overexpressed in many types of cancer. By inhibiting these pathways, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have potent antitumor activity in preclinical studies. It can induce cancer cell death and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

実験室実験の利点と制限

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has several advantages for lab experiments. It has been extensively studied and has demonstrated potent antitumor activity in preclinical studies. It also has favorable pharmacokinetic properties, which make it suitable for use in animal studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. It also has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for research on N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. One area of research is to further investigate its mechanism of action and identify other signaling pathways that it may inhibit. Another area of research is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, further clinical trials are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen for cancer treatment. Overall, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has shown promising results in preclinical studies and has the potential to be an effective cancer treatment in the future.

合成法

The synthesis of N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzylamine with 4-fluoroaniline to form an intermediate product. This intermediate product is then reacted with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学的研究の応用

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including EGFR, HER2, and HDAC. In preclinical studies, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has demonstrated potent antitumor activity against a variety of cancer types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C23H20ClFN2O5S

分子量

490.9 g/mol

IUPAC名

N-[(4-chlorophenyl)methyl]-2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C23H20ClFN2O5S/c24-17-3-1-16(2-4-17)14-26-23(28)15-27(19-7-5-18(25)6-8-19)33(29,30)20-9-10-21-22(13-20)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)

InChIキー

ITHYEHAMPQRMFR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

正規SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。